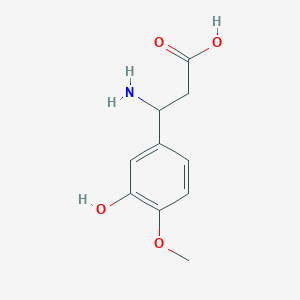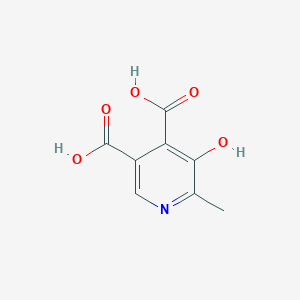![molecular formula C8H9N3O B154712 N-[(E)-pyridin-3-ylmethylideneamino]acetamide CAS No. 126937-14-2](/img/structure/B154712.png)
N-[(E)-pyridin-3-ylmethylideneamino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-pyridin-3-ylmethylideneamino]acetamide, also known as 3-Pyridylmethyleneaminoacetamide, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated.
Mecanismo De Acción
The mechanism of action of N-[(E)-pyridin-3-ylmethylideneamino]acetamide is not fully understood. However, it has been suggested that this compound may act as a chelating agent for metal ions, which could explain its potential antioxidant and anti-cancer properties. It has also been suggested that this compound may inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2), which could explain its potential anti-inflammatory properties.
Efectos Bioquímicos Y Fisiológicos
N-[(E)-pyridin-3-ylmethylideneamino]acetamide has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory, antioxidant, and anti-cancer properties. This compound has also been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins, and to reduce the expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(E)-pyridin-3-ylmethylideneamino]acetamide in lab experiments is its potential anti-inflammatory, antioxidant, and anti-cancer properties. This compound may be useful in studying the mechanisms involved in these processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which could make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on N-[(E)-pyridin-3-ylmethylideneamino]acetamide. One direction is to investigate its potential as a ligand for metal ions, such as copper and nickel. This could lead to the development of new metal-based drugs for the treatment of various diseases. Another direction is to study the effects of this compound on other enzymes involved in inflammation, such as lipoxygenases (LOXs) and nitric oxide synthases (NOSs). This could provide new insights into the mechanisms involved in inflammation and lead to the development of new anti-inflammatory drugs. Finally, it may be useful to investigate the potential of this compound as a therapeutic agent for the treatment of cancer.
Métodos De Síntesis
N-[(E)-pyridin-3-ylmethylideneamino]acetamide has been synthesized using different methods, including the reaction of pyridine-3-carbaldehyde with aminoacetic acid, and the reaction of pyridine-3-carbaldehyde with glycine in the presence of acetic anhydride. The yield of the synthesis method varies depending on the reaction conditions and the purity of the starting materials.
Aplicaciones Científicas De Investigación
N-[(E)-pyridin-3-ylmethylideneamino]acetamide has been studied for its potential applications in scientific research. It has been investigated for its anti-inflammatory, antioxidant, and anti-cancer properties. This compound has also been studied as a potential ligand for metal ions, such as copper and nickel.
Propiedades
Número CAS |
126937-14-2 |
|---|---|
Nombre del producto |
N-[(E)-pyridin-3-ylmethylideneamino]acetamide |
Fórmula molecular |
C8H9N3O |
Peso molecular |
163.18 g/mol |
Nombre IUPAC |
N-[(E)-pyridin-3-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C8H9N3O/c1-7(12)11-10-6-8-3-2-4-9-5-8/h2-6H,1H3,(H,11,12)/b10-6+ |
Clave InChI |
LGLVTEZFMSMOHY-UXBLZVDNSA-N |
SMILES isomérico |
CC(=O)N/N=C/C1=CN=CC=C1 |
SMILES |
CC(=O)NN=CC1=CN=CC=C1 |
SMILES canónico |
CC(=O)NN=CC1=CN=CC=C1 |
Sinónimos |
Acetic acid, (3-pyridinylmethylene)hydrazide (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



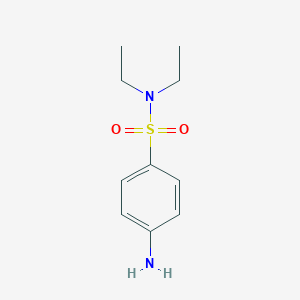

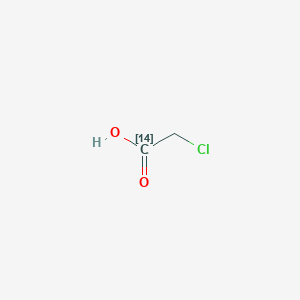

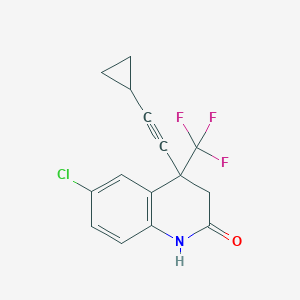
![Dodecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester](/img/structure/B154643.png)
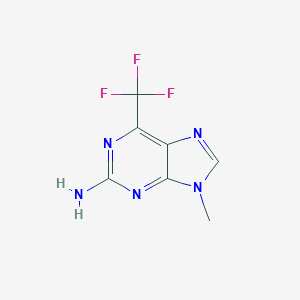
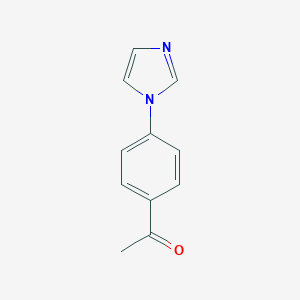
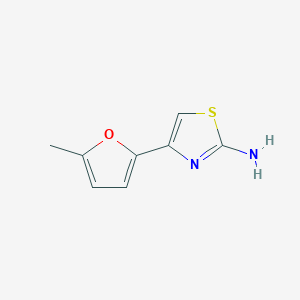

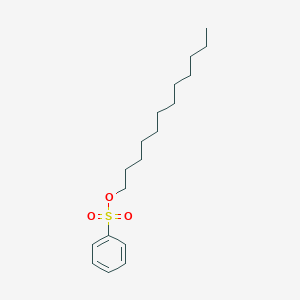
![9-Oxabicyclo[3.3.1]nonan-2-ol](/img/structure/B154653.png)
